2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1256824-61-9 |
|---|---|
Molecular Formula |
C8H3ClF3N |
Molecular Weight |
205.56 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H3ClF3N/c1-2-5-3-6(8(10,11)12)13-7(9)4-5/h1,3-4H |
InChI Key |
AEGREYDJCFCDJY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC(=C1)Cl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Advanced Functionalization of 2 Chloro 4 Ethynyl 6 Trifluoromethyl Pyridine
Reactivity of the Chloro Substituent
The chlorine atom at the C2 position of the pyridine (B92270) ring is activated towards two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its position ortho to the ring nitrogen makes it particularly susceptible to these reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is greatly enhanced by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group at the C6 position. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of an SNAr reaction. wikipedia.orgpressbooks.pub Consequently, the chloro substituent at the C2 position is highly activated and can be readily displaced by a wide variety of nucleophiles. wikipedia.org
Common nucleophiles used in SNAr reactions with activated chloropyridines include amines, alkoxides, and thiolates, leading to the formation of substituted aminopyridines, alkoxypyridines, and thiopyridines, respectively. youtube.com The reaction proceeds via the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the elimination of the chloride ion, which restores the aromaticity of the ring. youtube.com
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Amine | Aniline (C₆H₅NH₂) | 2-(Phenylamino)-4-ethynyl-6-(trifluoromethyl)pyridine |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-ethynyl-6-(trifluoromethyl)pyridine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-ethynyl-6-(trifluoromethyl)pyridine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)
The C2-Cl bond of 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is one of the most widely used reactions in this class, involving the reaction of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net For polychlorinated pyridines, the chloro group at the C2 position is generally more susceptible to oxidative addition with Pd(0) than those at other positions due to the electronic influence of the ring nitrogen. nih.gov This allows for regioselective functionalization. A variety of (hetero)aryl, vinyl, and alkyl boronic esters can be coupled at this position. researchgate.netkaust.edu.sa
While the Suzuki reaction is prevalent, the activated C-Cl bond is also amenable to other palladium-catalyzed transformations. The Stille coupling utilizes organotin reagents, and the Negishi coupling employs organozinc reagents. These methods offer alternative pathways to introduce diverse organic fragments at the C2 position, expanding the synthetic utility of the starting material.
| Boronic Acid/Ester | Catalyst/Ligand System | Base | Potential Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-4-ethynyl-6-(trifluoromethyl)pyridine |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | 2-(Thiophen-2-yl)-4-ethynyl-6-(trifluoromethyl)pyridine |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Methyl-4-ethynyl-6-(trifluoromethyl)pyridine |
Reactivity of the Ethynyl (B1212043) Group
The terminal alkyne, or ethynyl group, at the C4 position is another key site for molecular elaboration. It readily participates in its own set of cross-coupling reactions, cycloadditions, and addition reactions.
Further Cross-Coupling Reactions (e.g., Sonogashira with diverse coupling partners)
The Sonogashira coupling is a cornerstone reaction for functionalizing terminal alkynes. wikipedia.orglibretexts.org It involves the coupling of the terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) salts in the presence of a base, typically an amine. wikipedia.orglibretexts.orgscirp.org This reaction is exceptionally useful for creating C(sp²)-C(sp) bonds and is widely applied in the synthesis of conjugated enynes and arylalkynes. scirp.orgscirp.orgresearchgate.net The ethynyl group of this compound can be coupled with a vast array of aryl iodides, bromides, and triflates to generate more complex molecular architectures.
| Coupling Partner (Ar-X) | Catalyst System | Base | Potential Product |
|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | 2-Chloro-4-(phenylethynyl)-6-(trifluoromethyl)pyridine |
| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 2-Chloro-4-((4-methylphenyl)ethynyl)-6-(trifluoromethyl)pyridine |
| Vinyl bromide | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | 2-Chloro-4-(but-1-en-3-ynyl)-6-(trifluoromethyl)pyridine |
Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cycloadditions)
The carbon-carbon triple bond of the ethynyl group is an excellent dienophile and dipolarophile, enabling its participation in various cycloaddition reactions.
Click Chemistry : The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by reacting a terminal alkyne with an organic azide (B81097). organic-chemistry.orgresearchgate.net The reaction is known for its high yield, mild conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgiris-biotech.de The ethynylpyridine can thus be used to link to other molecules or biomolecules functionalized with an azide group. thieme-connect.com
[2+2+2] Cycloadditions : Cobalt-catalyzed [2+2+2] cycloaddition is a powerful method for constructing aromatic and heterocyclic rings. researchgate.netnih.gov The ethynyl group can undergo co-cyclotrimerization with two molecules of another alkyne to form a substituted benzene (B151609) ring, or with a diyne to form a fused polycyclic system. Alternatively, co-cyclization with a nitrile can lead to the formation of a new, highly substituted pyridine ring. nih.gov
| Reaction Type | Reactant(s) | Catalyst | Potential Product Class |
|---|---|---|---|
| CuAAC (Click Chemistry) | Benzyl azide | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole |
| [2+2+2] Cycloaddition | 2 x Phenylacetylene | CpCo(CO)₂ | Substituted Benzene |
| [2+2+2] Cycloaddition | Acetonitrile | CoI₂(dppe) / Zn | Substituted Bipyridine |
Hydrohalogenation and Hydration Reactions of the Alkyne Moiety
Hydrohalogenation : The addition of hydrogen halides (HX) across the triple bond can also be achieved. For ethynylpyridines, a unique mechanism has been described where the reaction proceeds without special reagents. nih.govacs.org The basic ring nitrogen readily reacts with a strong acid like HCl to form a pyridinium (B92312) salt. nih.gov This salt formation significantly increases the electrophilicity of the ethynyl group, which facilitates the nucleophilic attack of the chloride counter-ion to yield a vinyl chloride. nih.govacs.org This protocol avoids the formation of a highly unstable vinyl cation intermediate that complicates the standard electrophilic addition pathway for alkynes. nih.govlibretexts.orgorganicchemistrytutor.com
Hydration : The hydration of the terminal alkyne group is a classic transformation that typically yields a ketone. lumenlearning.comlibretexts.org Under Markovnikov conditions, employing a strong acid (like H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, water adds across the triple bond to form an intermediate enol. libretexts.orglibretexts.org This enol is unstable and rapidly tautomerizes to the more stable keto form, which in this case would be an acetyl group. lumenlearning.com Alternatively, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would yield an aldehyde. libretexts.orgorganic-chemistry.org
| Reaction | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Hydrochlorination | HCl | Pyridinium salt | 2-Chloro-4-(2-chlorovinyl)-6-(trifluoromethyl)pyridine |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Enol | 1-(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)ethan-1-one |
| Hydration (Anti-Markovnikov) | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Vinylborane | 2-(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)acetaldehyde |
Oxidation and Reduction Pathways of the Ethynyl Group
The ethynyl group at the C-4 position of the pyridine ring is a key site for synthetic transformations, including oxidation and reduction reactions.
Oxidation:
The triple bond of the ethynyl group is susceptible to cleavage by strong oxidizing agents. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can be employed to oxidatively cleave the alkyne. openochem.orglibretexts.org This process typically results in the formation of two carboxylic acids. In the case of this compound, oxidative cleavage would be expected to yield 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid.
| Oxidizing Agent | Expected Product |
| Ozone (O₃), followed by workup | 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
| Potassium Permanganate (KMnO₄) | 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
Reduction:
The ethynyl group can be selectively reduced to either an alkene or an alkane, depending on the choice of reducing agent and reaction conditions.
Catalytic Hydrogenation: The triple bond can be partially hydrogenated to a double bond or fully reduced to a single bond. The stereochemical outcome of the partial hydrogenation can be controlled. For instance, catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically yields the corresponding cis-alkene via syn-addition of hydrogen. libretexts.org Conversely, reduction with sodium metal in liquid ammonia (B1221849) generally produces the trans-alkene. libretexts.org Complete hydrogenation to an ethyl group can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.org
Hydride Reduction: While sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce isolated alkynes, its reactivity can be enhanced by the addition of a palladium catalyst. This combination allows for the reduction of alkynes to the corresponding alkanes under mild conditions. stackexchange.com
| Reduction Method | Reagent(s) | Expected Product(s) |
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | 2-chloro-4-((Z)-vinyl)-6-(trifluoromethyl)pyridine |
| Partial Hydrogenation (trans) | Na, NH₃ (l) | 2-chloro-4-((E)-vinyl)-6-(trifluoromethyl)pyridine |
| Full Hydrogenation | H₂, Pd/C | 2-chloro-4-ethyl-6-(trifluoromethyl)pyridine |
| Hydride Reduction | NaBH₄, Pd catalyst | 2-chloro-4-ethyl-6-(trifluoromethyl)pyridine |
Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com Its presence on the pyridine ring at the C-6 position significantly influences the electron density of the aromatic system. This strong inductive effect deactivates the pyridine ring towards electrophilic aromatic substitution.
Conversely, the electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are those ortho and para to the -CF₃ group. In this compound, the C-2 and C-4 positions are activated. This activation facilitates the displacement of the chloro group at the C-2 position by a variety of nucleophiles.
The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable and generally inert to a wide range of reaction conditions. nih.gov This stability is a key advantage in synthetic chemistry, as it allows for extensive functionalization of other parts of the molecule without affecting the -CF₃ group. It is resistant to many oxidizing and reducing agents, as well as acidic and basic conditions, that might be employed to modify the ethynyl or chloro substituents.
Directed Metalation and C-H Functionalization at Other Positions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic systems. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position.
For this compound, both the chloro and the trifluoromethyl groups can potentially act as directing groups, albeit with differing directing abilities. The chloro group is considered a moderate directing group, while the trifluoromethyl group is a weaker one. organic-chemistry.org Metalation would be expected to occur at the C-3 or C-5 positions, which are ortho to the chloro and trifluoromethyl groups, respectively. The relative directing ability of these groups and steric hindrance would influence the regioselectivity of the deprotonation. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at these positions.
Furthermore, direct C-H functionalization reactions catalyzed by transition metals offer alternative pathways to introduce substituents at various positions on the pyridine ring, bypassing the need for pre-functionalized starting materials. nih.gov
Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific experimental spectroscopic data for the compound This compound could be located.
As a result, it is not possible to provide the detailed, scientifically accurate article with the requested data tables for the following sections:
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Raman (FT-Raman) Spectroscopy
Information and spectroscopic data are available for structurally related compounds, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), but not for the specific molecule containing the ethynyl (B1212043) group at the 4-position as requested. Generating content based on these related compounds would be scientifically inaccurate and would not adhere to the strict instructions of focusing solely on "2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine."
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. This information is crucial for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.
For this compound, publicly available literature containing experimental mass spectrometry data is limited. However, predicted data provides valuable insights into its expected behavior in a mass spectrometer. The monoisotopic mass of the compound is calculated to be 204.99062 Da. uni.lu
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of the molecule. This data is instrumental in identifying the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 205.99790 | 131.4 |
| [M+Na]+ | 227.97984 | 144.2 |
| [M-H]- | 203.98334 | 128.9 |
| [M+NH4]+ | 223.02444 | 148.1 |
| [M+K]+ | 243.95378 | 138.6 |
| [M+H-H2O]+ | 187.98788 | 118.0 |
| [M+HCOO]- | 249.98882 | 140.9 |
| [M+CH3COO]- | 264.00447 | 191.3 |
Data sourced from computational predictions. uni.lu
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
A thorough search of scientific literature and crystallographic databases did not yield any published experimental X-ray crystal structures for this compound. Therefore, detailed information regarding its solid-state structure, such as unit cell dimensions, space group, and specific intramolecular and intermolecular interactions, remains undetermined from an experimental standpoint. While computational modeling could predict its structure, this falls outside the scope of experimental characterization.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine, these calculations would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface.
Subsequent to geometry optimization, a frequency calculation would be performed to confirm that the optimized structure corresponds to a true energy minimum. These calculations would also provide insights into the electronic structure, including the distribution of electrons within the molecule and the nature of the chemical bonds. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Cl | Value |
| C-C (pyridine ring) | Value |
| C-N (pyridine ring) | Value |
| C-C (ethynyl) | Value |
| C≡C (ethynyl) | Value |
| C-H (ethynyl) | Value |
| C-C (trifluoromethyl) | Value |
| C-F (trifluoromethyl) | Value |
| Bond Angles (°) ** | |
| Cl-C-C | Value |
| C-N-C | Value |
| C-C-C (ethynyl) | Value |
| C≡C-H | Value |
| C-C-F | Value |
| F-C-F | Value |
| Dihedral Angles (°) ** | |
| Atoms defining angle | Value |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in predicting its reactivity and understanding potential reaction mechanisms.
By mapping the potential energy surface, researchers could identify transition states and calculate activation energies for various hypothetical reactions. This would provide valuable insights into the compound's stability and its propensity to undergo specific chemical transformations. For instance, DFT could be used to model nucleophilic aromatic substitution reactions at the chloro-substituted carbon or addition reactions at the ethynyl (B1212043) group.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would be performed to aid in the structural elucidation of this compound. These calculations would predict the resonance frequencies of each nucleus in the molecule, providing a theoretical spectrum that can be correlated with experimental findings.
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule would be predicted by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be assigned to the characteristic stretching, bending, and torsional motions within the molecule.
Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopic Data | Predicted Value | Assignment |
| Vibrational Frequencies (cm-1) | ||
| Value | C≡C stretch (ethynyl) | |
| Value | C-H stretch (ethynyl) | |
| Value | C-Cl stretch | |
| Value | C-F stretch (trifluoromethyl) | |
| Value | Pyridine (B92270) ring vibrations | |
| NMR Chemical Shifts (ppm) | ||
| 1H | Value | H (ethynyl) |
| Value | H (pyridine ring) | |
| 13C | Value | C (ethynyl) |
| Value | C (pyridine ring) | |
| Value | C (trifluoromethyl) |
Note: The values in this table are placeholders and would be determined by actual spectroscopic prediction calculations.
Analysis of Molecular Electrostatic Potential (MEP) and Non-Linear Optical (NLO) Properties
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would highlight the electron-rich and electron-deficient regions, offering insights into its intermolecular interactions and reactivity.
Non-Linear Optical (NLO) properties are of interest for applications in optoelectronics. Computational studies would be used to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of the molecule. These parameters would indicate the potential of this compound as a candidate for NLO materials.
Conformational Analysis and Intermolecular Interactions
While the pyridine ring is planar, the substituents may have rotational degrees of freedom. A conformational analysis would be performed to identify the most stable conformers of this compound and to determine the energy barriers between them.
Furthermore, the nature and strength of potential intermolecular interactions, such as hydrogen bonding (if applicable in a given environment) and stacking interactions, would be investigated. Understanding these interactions is crucial for predicting the crystal packing and solid-state properties of the compound.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The ethynyl group can be introduced via Sonogashira coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. Starting from a halogenated precursor (e.g., 2-chloro-4-iodo-6-(trifluoromethyl)pyridine), reaction conditions such as solvent polarity (DMF vs. THF), temperature (60–80°C), and protecting groups (e.g., trimethylsilyl) significantly impact yield. For example, trimethylsilyl-protected ethynyl intermediates (analogous to ) can enhance stability during synthesis .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Use SHELXL ( ) for refinement, focusing on resolving the ethynyl group’s linear geometry and trifluoromethyl orientation. High-resolution data (≤ 0.8 Å) ensures accurate bond-length analysis .
- Spectroscopy : ¹⁹F NMR (δ ~ -60 ppm for CF₃) and ¹H NMR (δ ~ 3.1 ppm for ethynyl protons) confirm substituent positions. IR spectroscopy (C≡C stretch ~2100 cm⁻¹) validates the ethynyl moiety .
Advanced Research Questions
Q. What are the regioselective challenges in introducing the ethynyl group at the 4-position of the pyridine ring, and how can computational chemistry aid in predicting reaction pathways?
- Methodological Answer : Steric hindrance from the 6-CF₃ group and electronic effects (pyridine’s electron-deficient ring) complicate regioselectivity. Density Functional Theory (DFT) simulations can model transition states to predict favorable coupling sites. For example, computational studies on analogous systems () reveal that electron-withdrawing groups direct ethynylation to the 4-position via charge polarization .
Q. How does the ethynyl group influence reactivity in cross-coupling reactions compared to methyl or halogen substituents?
- Methodological Answer : The ethynyl group acts as a π-electron donor, enhancing electrophilic substitution at adjacent positions. In Suzuki-Miyaura couplings, its linear geometry reduces steric clashes compared to methyl groups (), enabling efficient aryl-aryl bond formation. Conversely, halogen substituents (e.g., Cl at position 2) may undergo competitive oxidative addition, requiring careful catalyst selection (e.g., PdCl₂ vs. Pd(OAc)₂) .
Q. What strategies resolve contradictory stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC monitoring. The CF₃ group’s electron-withdrawing effect () may destabilize the pyridine ring under basic conditions, while the ethynyl group’s hydrophobicity reduces aqueous solubility, complicating pH-dependent analyses .
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate degradation pathways. Contrast with methyl-substituted analogs () to differentiate substituent-specific vs. ring-mediated instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
